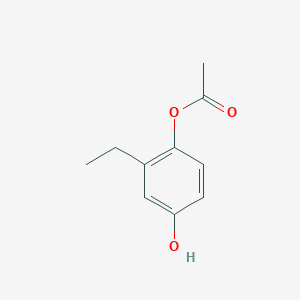

Ethyl 4-hydroxyphenyl acetate

Description

Historical Context and Discovery in Chemical Biology Research

The entry of Ethyl 4-hydroxyphenyl acetate (B1210297) into the scientific landscape is marked by its synthesis and isolation from natural sources rather than a single discovery event. A common laboratory synthesis method involves the esterification of 4-hydroxyphenylacetic acid with ethanol (B145695), often using an acid catalyst like sulfuric acid. prepchem.com This straightforward synthesis makes the compound accessible for various research purposes.

Beyond the laboratory, Ethyl 4-hydroxyphenyl acetate was identified as a naturally occurring compound, which spurred interest in its biochemical origins and functions. Its characterization as a volatile organic compound (VOC) in certain organisms has also been a key aspect of its study, placing it within the broader context of chemical communication and signaling in nature. analis.com.my The fungal metabolite 3-chloro-4-hydroxyphenylacetic acid has been used to generate a drug-like screening library, which involved its conversion to methyl (3-chloro-4-hydroxyphenyl)acetate. acs.org

Significance in Natural Products Chemistry and Metabolomics

This compound is a recognized natural product, contributing to the chemical profile of various plants. Its presence has been confirmed in species such as endive (Cichorium endivia) and chicory (Cichorium intybus). nih.gov Furthermore, hyphenated techniques like liquid chromatography-solid phase extraction-nuclear magnetic resonance (LC-SPE-NMR) and liquid chromatography-mass spectrometry (LC-MS) have identified it as a component in the ethyl acetate fraction of dandelion (Taraxacum officinale) root.

In the field of metabolomics, which involves the comprehensive study of small molecules within biological systems, this compound is a relevant metabolite. It is cataloged in databases like the Human Metabolome Database (HMDB), which tracks metabolites found in the human body. hmdb.ca Its detection in untargeted metabolomic profiling of various biological samples, such as crude extracts from plants like Ephedra foeminea, underscores its significance in understanding the metabolic landscape of organisms. nih.gov

| Natural Source | Reference |

|---|---|

| Cichorium endivia (Endive) | nih.gov |

| Cichorium intybus (Chicory) | nih.gov |

| Taraxacum officinale (Dandelion) Root | |

| Osmanthus heterophyllus | nih.gov |

| Croton lechleri | nih.gov |

Interdisciplinary Research Landscape and Emerging Applications

The study of this compound extends across multiple scientific disciplines, leading to a variety of emerging applications. Its role as a versatile chemical building block and its involvement in biological processes make it a compound of interdisciplinary interest.

Biocatalysis and Green Chemistry: There is significant interest in the biocatalytic synthesis of this compound and related compounds. Research has explored the use of enzymes, such as lipases from Candida antarctica (CALB) and whole-cell biocatalysts from yeast like Yarrowia lipolytica, for its synthesis. mdpi.comresearchgate.net These enzymatic methods are part of a broader push towards greener, more sustainable chemical production. mdpi.comacs.org Such biocatalytic approaches are highly interdisciplinary, combining biotechnology and chemistry to develop efficient and enantioselective production processes for important chemical intermediates. acs.org

Chemical Ecology and Agriculture: In chemical ecology, volatile compounds play a crucial role in communication between organisms. This compound and structurally similar compounds are studied in the context of insect pheromones and plant semiochemicals. pherobase.comusp.br For instance, certain esters are components of aggregation pheromones that attract insects, which has potential applications in developing monitoring and control strategies for agricultural pests. usp.brresearchgate.net

Pharmaceutical and Materials Science: As a chemical derivative, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. biosynth.comchemicalbook.com It is a building block in the development of pharmaceuticals; for example, its derivatives are important for the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. acs.org It is also used as a carbon source in various research applications. biosynth.commedchemexpress.com The parent molecule, 4-hydroxyphenylacetic acid, is an intermediate for pharmaceuticals, pesticides, polymers, and liquid crystal materials. sinocurechem.com

| Field of Application | Specific Use | Reference |

|---|---|---|

| Biocatalysis | Enzymatic synthesis using lipases and whole-cell biocatalysts | mdpi.comresearchgate.netacs.org |

| Chemical Ecology | Studied in the context of insect pheromones and semiochemicals | pherobase.comusp.br |

| Pharmaceutical Synthesis | Intermediate for building blocks of drugs like PPAR agonists | acs.org |

| Research Chemical | Used as a carbon source | biosynth.commedchemexpress.com |

| Organic Synthesis | Precursor for synthesizing other organic compounds | acs.orgchemicalbook.comsinocurechem.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2-ethyl-4-hydroxyphenyl) acetate |

InChI |

InChI=1S/C10H12O3/c1-3-8-6-9(12)4-5-10(8)13-7(2)11/h4-6,12H,3H2,1-2H3 |

InChI Key |

HBLKXMOUMUTFTE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)OC(=O)C |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Isolation from Plant Sources

The extraction and identification of Ethyl 4-hydroxyphenyl acetate (B1210297) from plants typically involve chromatographic techniques. Researchers utilize methods such as column chromatography and high-performance liquid chromatography (HPLC) to isolate the compound from complex plant extracts for structural elucidation.

Several plants with established uses in traditional medicine have been investigated for their chemical constituents, leading to the identification of Ethyl 4-hydroxyphenyl acetate.

Newbouldia laevis, a plant utilized in traditional African medicine, has been the subject of extensive phytochemical investigation. Studies on the ethyl acetate leaf extracts of this plant have revealed the presence of numerous classes of bioactive compounds, including alkaloids, flavonoids, saponins, phenols, steroids, and anthraquinones. doaj.orgresearchgate.net However, based on the available scientific literature, the specific isolation of this compound from Newbouldia laevis has not been reported.

Commonly known as Clove Basil or Scent Leaf, Ocimum gratissimum is recognized for its aromatic and medicinal properties, largely attributed to its essential oil content. The chemical composition of this plant is well-documented, with major constituents including eugenol, thymol, and citral. nih.govworldagroforestry.org Phytochemical screenings also confirm the presence of alkaloids, saponins, and flavonoids. nih.gov Despite detailed analysis of its various extracts, the presence of this compound has not been documented as a natural constituent of Ocimum gratissimum in the reviewed literature.

The papaya plant, Carica papaya, is a source of numerous bioactive compounds, and its extracts have been widely studied. nih.gov Phytochemical analyses of its leaves, seeds, and fruit have identified alkaloids such as carpaine, as well as various flavonoids, saponins, and tannins. nih.gov While various solvent extracts, including ethyl acetate extracts, have been analyzed for their chemical makeup, the isolation of this compound directly from the plant has not been reported in the surveyed scientific studies. nih.govwaocp.org Interestingly, a study on endophytic fungi isolated from papaya leaves found that one fungus produced this compound during fermentation, though this indicates the compound is a product of the microorganism and not the host plant itself. researchgate.net

This compound has been successfully isolated from the roots of Ixeris chinensis. In one study, researchers applied silica (B1680970) gel column chromatography and preparative HPLC to separate the chemical constituents from the plant's roots. This process led to the isolation of fifteen compounds, with Ethyl p-hydroxyphenylacetate being identified as compound 12 in their analysis.

The flowers of Osmanthus fragrans are another confirmed natural source of this compound. A comprehensive study on the chemical constituents of this plant involved the use of silica gel and Sephadex LH-20 for isolation and purification. From the ethyl acetate portion of an alcohol extract, researchers successfully isolated and identified 32 compounds, which included Ethyl p-hydroxyphenylacetate (listed as compound 26).

Interactive Data Table: Occurrence of this compound

| Plant Species | Part of Plant Studied | This compound Presence |

| Newbouldia laevis | Leaves | Not Reported |

| Ocimum gratissimum | Aerial Parts / Leaves | Not Reported |

| Carica papaya | Leaves / Fruit / Seeds | Not Reported in Plant |

| Ixeris chinensis | Roots | Confirmed |

| Osmanthus fragrans | Flowers | Confirmed |

Microbial Production and Endophytic Fungi

Endophytic Fungi Associated with Medicinal Plants

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are recognized as prolific producers of a wide array of bioactive secondary metabolites. researchgate.netsigmaaldrich.com These microorganisms have been isolated from numerous medicinal plants, where they are thought to exist in a symbiotic relationship with their host. researchgate.net The diversity of these fungi is vast, and they are capable of synthesizing compounds from various chemical classes, including alkaloids, flavonoids, steroids, terpenoids, and phenolic compounds. sigmaaldrich.com

There is significant interest in the potential of endophytic fungi to produce compounds that are identical or structurally similar to those found in their host plants. sigmaaldrich.com This has led to extensive research into isolating and screening endophytic fungi from medicinal plants for novel and pharmaceutically valuable substances. researchgate.net The production of these bioactive compounds can be influenced by the specific host-endophyte relationship and various environmental factors. researchgate.net

While endophytic fungi are known to produce a diverse range of esters, the specific production of this compound by these microorganisms has not been extensively documented in publicly available research. However, the general capacity of endophytic fungi to synthesize a wide variety of aromatic compounds and esters suggests that strains capable of producing this compound may exist and could be identified through targeted screening programs.

Isolation and Identification of Producer Microbial Strains

The isolation of endophytic fungi from medicinal plants is a critical first step in identifying strains that may produce valuable bioactive compounds. The process typically involves several key stages:

Sample Collection and Surface Sterilization: Healthy plant tissues (such as leaves, stems, or roots) are collected and subjected to a rigorous surface sterilization process. This is essential to eliminate any epiphytic microorganisms and ensure that only true endophytes are isolated. Common sterilization procedures involve sequential washing with sterile water, immersion in ethanol (B145695), followed by treatment with a surface-disinfecting agent like sodium hypochlorite, and finally rinsing with sterile water.

Cultivation: The surface-sterilized plant segments are then placed on a suitable culture medium, often a general-purpose fungal medium like Potato Dextrose Agar (PDA), amended with antibiotics to suppress bacterial growth. The plates are incubated under controlled conditions of temperature and light to allow for the growth of endophytic fungi from the plant tissues.

Purification and Preliminary Selection: Fungal hyphae emerging from the plant segments are isolated and sub-cultured onto fresh media to obtain pure cultures. These pure isolates can then be preliminarily selected based on morphological characteristics.

Extraction of Secondary Metabolites: Pure fungal isolates are cultivated on a larger scale, often in both solid and liquid media, to encourage the production of secondary metabolites. The fungal biomass and the culture broth are then extracted using organic solvents, such as ethyl acetate, to isolate the produced compounds. unison.mxmdpi.com

Bioactivity Screening and Chemical Analysis: The crude extracts are screened for desired biological activities. Extracts showing promising activity are then subjected to further chemical analysis using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the individual compounds present, including the potential presence of this compound.

Role as a Biological Carbon Source in Microbial Systems

This compound is utilized in laboratory settings as a chemical carbon source for microbial research. hmdb.ca Its role as a carbon source in natural microbial ecosystems is understood through the broader context of the microbial metabolism of related aromatic compounds, such as phenylacetic acid (PAA) and 4-hydroxyphenylacetic acid (4-HPA). rsdjournal.orgnih.gov

Microorganisms, particularly bacteria, have evolved diverse catabolic pathways to degrade aromatic compounds, enabling them to use these substances as a sole source of carbon and energy. nih.gov The degradation of this compound would likely commence with the hydrolysis of the ester bond by an esterase enzyme, yielding ethanol and 4-hydroxyphenylacetic acid.

The subsequent metabolism of 4-hydroxyphenylacetic acid has been elucidated in several bacteria, including Pseudomonas and Escherichia coli. rsdjournal.org There are two primary pathways for the degradation of 4-HPA:

The Homoprotocatechuate Pathway: In this pathway, 4-HPA is hydroxylated to 3,4-dihydroxyphenylacetic acid (homoprotocatechuate). This intermediate then undergoes ring cleavage by a dioxygenase enzyme, leading to the formation of intermediates that can enter central metabolic pathways. rsdjournal.org

The Homogentisate Pathway: Alternatively, 4-HPA can be metabolized via 2,5-dihydroxyphenylacetic acid (homogentisate). rsdjournal.org

The ability of various microbial species to utilize phenylacetic acid and its hydroxylated derivatives as growth substrates highlights the potential for this compound to serve as a viable carbon source for a range of microorganisms. scielo.org.mxrsdjournal.org The initial hydrolysis of the ester linkage would provide both an aromatic carbon source (4-hydroxyphenylacetic acid) and a simple aliphatic carbon source (ethanol), both of which can be readily assimilated by many microbes.

Metabolic Context and Presence within Biological Matrices

The metabolic fate of this compound in biological systems is anticipated to follow the established pathways for the metabolism of its constituent parts: 4-hydroxyphenylacetic acid and ethanol. Following the initial hydrolysis of the ester bond, the resulting 4-hydroxyphenylacetic acid enters the metabolic pathways for aromatic compounds.

In microorganisms, as previously mentioned, 4-hydroxyphenylacetic acid is catabolized through pathways involving intermediates like 3,4-dihydroxyphenylacetic acid or 2,5-dihydroxyphenylacetic acid. rsdjournal.org In mammalian systems, 4-hydroxyphenylacetic acid is a known metabolite of tyrosine and is also produced by gut microbiota from the breakdown of dietary polyphenols. It can be further metabolized and is ultimately excreted in the urine.

The related compound, 4-hydroxyphenyl acetate, has been described as existing in all living organisms, from bacteria to humans. This suggests that the core 4-hydroxyphenyl acetyl structure is a common feature in biological systems. The presence of this compound itself in various biological matrices would depend on specific biosynthetic or metabolic activities. For instance, its detection in plants like Pentacalia nitida indicates its synthesis and storage within plant tissues. In other organisms, its presence would likely be transient, as esterases would readily hydrolyze it into its alcohol and acid components.

The detection and quantification of this compound in biological matrices such as plant tissues, microbial cultures, or physiological fluids would typically be achieved through chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS), which provide the necessary sensitivity and specificity for its identification.

Chemical Synthesis and Derivatization Approaches

Synthetic Pathways and Methodologies

The strategic position of its functional groups makes Ethyl 4-hydroxyphenylacetate (B1229458) a key building block in various organic transformations.

Utilization as a Synthetic Precursor in Organic Transformations

Ethyl 4-hydroxyphenylacetate serves as a foundational molecule for constructing more elaborate chemical structures. A primary transformation involves the modification of its phenolic hydroxyl group. For instance, the hydroxyl group can be converted into an ether. This is a critical step in the synthesis pathways for various pharmaceuticals.

Another significant application is its use as a precursor for amide synthesis. The ethyl ester can be readily converted to an acetamide (B32628), specifically 2-(4-hydroxyphenyl)acetamide. This transformation is pivotal as this acetamide is a direct precursor to several β-blockers. nih.gov Furthermore, Ethyl 4-hydroxyphenylacetate is a documented starting material for producing complex molecules such as 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate.

Preparation of Structurally Related Analogs and Derivatives

The synthesis of analogs of Ethyl 4-hydroxyphenylacetate is pursued to explore structure-activity relationships and develop new compounds with tailored properties. A key derivatization strategy involves the modification of the aromatic ring.

One such modification is ortho-hydroxylation, which introduces a second hydroxyl group onto the phenyl ring, adjacent to the existing one, to form a catechol structure. This transformation can be achieved using enzymatic methods. For example, the enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a flavin-dependent monooxygenase, specifically catalyzes the ortho-hydroxylation of phenolic compounds. mdpi.com This enzymatic approach offers high specificity and is a green chemistry alternative to traditional chemical methods for producing catechol derivatives like ethyl 3,4-dihydroxyphenylacetate.

Application in the Synthesis of Novel Bioactive Agents

The utility of Ethyl 4-hydroxyphenylacetate as a synthetic intermediate is prominently highlighted in its application for preparing novel bioactive agents, particularly pharmaceuticals. chemicalbull.comchemicalbook.com It is a key starting material in the multi-step synthesis of the widely used cardioselective β-blocker, atenolol (B1665814). nih.gov

The synthesis of atenolol from Ethyl 4-hydroxyphenylacetate proceeds through an essential intermediate, 2-(4-hydroxyphenyl)acetamide. The initial step involves the amidation of the ethyl ester. The resulting acetamide is then reacted with epichlorohydrin (B41342) in the presence of a catalyst. nih.gov The final step involves the opening of the epoxide ring by isopropylamine (B41738) to yield atenolol. nih.govresearchgate.net This synthetic route demonstrates the strategic importance of the Ethyl 4-hydroxyphenylacetate scaffold in building complex, medically significant molecules.

Esterification and Functional Group Modifications

The most common and direct method for synthesizing Ethyl 4-hydroxyphenylacetate is through the Fischer esterification of 4-hydroxyphenylacetic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). chemicalbook.comprepchem.com Common acid catalysts for this process include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comprepchem.com The reaction is reversible, and excess ethanol is used to drive the equilibrium towards the formation of the ethyl ester product. The yield for this reaction is typically high. chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Condition | Product | Yield | Reference |

| 4-Hydroxyphenylacetic acid | Ethanol | Conc. Sulfuric Acid | Reflux | Ethyl 4-hydroxyphenylacetate | ~100% | chemicalbook.com |

| 4-Hydroxyphenylacetic acid | Ethanol | Conc. Hydrochloric Acid | Reflux | Ethyl 4-hydroxyphenylacetate | High | chemicalbook.com |

Once synthesized, the two primary functional groups of Ethyl 4-hydroxyphenylacetate—the phenolic hydroxyl and the ethyl ester—are available for further modifications:

Phenolic -OH Group: This group can undergo O-alkylation to form ethers, a key step in the synthesis of atenolol and related compounds. nih.gov It can also be acylated to form other esters.

Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. More importantly, it can undergo aminolysis or amidation, where it reacts with an amine to form the corresponding amide, such as 2-(4-hydroxyphenyl)acetamide. nih.gov

Design and Access to Ethyl 4-Hydroxyphenyl Acetate (B1210297) Analogs

The design of analogs of Ethyl 4-hydroxyphenylacetate is a strategic approach to developing new molecules with potentially enhanced or novel biological activities. The core structure can be systematically modified to probe interactions with biological targets.

Design Strategies:

Ring Substitution: Introducing additional substituents (e.g., hydroxyl, alkyl, or halogen groups) onto the phenyl ring can alter the molecule's electronic properties, lipophilicity, and steric profile. The enzymatic conversion to a catechol derivative is one example, which can significantly impact antioxidant properties and receptor binding. mdpi.com

Side Chain Modification: The length and branching of the acetate side chain can be altered. For example, replacing the acetate group with a propionate (B1217596) (to give Ethyl 3-(4-hydroxyphenyl)propionate) changes the spatial relationship between the aromatic ring and the carbonyl group.

Ester Group Variation: Replacing the ethyl group with other alkyl or aryl groups can modify the compound's solubility and metabolic stability.

Synthetic Access: Access to these analogs is achieved through standard organic synthesis methodologies. For instance, substituted 4-hydroxyphenylacetic acids can be synthesized and then esterified to produce ring-substituted analogs. Analogs with modified side chains can be accessed from different starting materials or by extending the side chain of an existing intermediate.

| Transformation | Reagent/Enzyme | Product (Analog) | Purpose | Reference |

| Ortho-hydroxylation | 4-Hydroxyphenylacetate-3-hydroxylase (4HPA3H) | Ethyl 3,4-dihydroxyphenylacetate | Introduce catechol moiety, modify biological activity | mdpi.com |

| Amidation | Amine (e.g., Ammonia) | 2-(4-hydroxyphenyl)acetamide | Intermediate for bioactive agents like atenolol | nih.gov |

| O-alkylation | Epichlorohydrin | 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (from the acetamide) | Key step in atenolol synthesis | nih.gov |

Biological Activities and Mechanistic Investigations

Antioxidant Research

The antioxidant potential of Ethyl 4-hydroxyphenylacetate (B1229458) is a significant area of study, largely explored through the examination of biological extracts in which it is a constituent.

Ethyl acetate (B1210297) extracts derived from various natural sources have demonstrated notable antioxidant capabilities. These extracts often contain a complex mixture of phytochemicals, including phenolic compounds like Ethyl 4-hydroxyphenylacetate. For instance, ethyl acetate fractions from plants have shown higher antioxidant activity compared to other fractions like chloroform (B151607) extracts. nih.gov Studies on the foliage of Pistacia lentiscus revealed that ethyl acetate extracts contained a high concentration of phenolic compounds and exhibited significant antioxidant effects. nih.gov Similarly, ethyl acetate extracts from Scutellaria baicalensis showed strong free radical scavenging activity, comparable to the synthetic antioxidant BHA. koreascience.kr Research on Boascia coriacea stem bark also highlighted the potent antioxidant capacity of its ethyl acetate extract, which exhibited a significant DPPH radical scavenging activity. plos.org The antioxidant properties of such extracts are often attributed to the collective action of their phenolic constituents. nih.govmdpi.com

Table 1: Antioxidant Activity of Select Ethyl Acetate Extracts

| Source of Extract | Assay | Key Finding | Reference |

|---|---|---|---|

| Boascia coriacea (Stem Bark) | DPPH Radical Scavenging | Exhibited significant radical scavenging activity with an EC₅₀ of 0.008 μg/ml. | plos.org |

| Scutellaria baicalensis | DPPH Radical Scavenging | Free radical scavenger activity was 92% compared to BHA at the same concentration. | koreascience.kr |

| Kaempferia galanga | DPPH and ABTS Scavenging | Methanolic extracts, which can contain similar phenolic esters, showed antioxidant activity. | nih.gov |

| Pistacia lentiscus (Leaves) | Total Phenol (B47542) Content | Ethyl acetate fraction had higher total phenols, flavonoids, and tannins compared to hexane (B92381) and chloroform fractions. | nih.gov |

The antioxidant activity of phenolic compounds like Ethyl 4-hydroxyphenylacetate is intrinsically linked to their molecular structure. The presence of a phenolic hydroxyl (-OH) group on the aromatic ring is paramount to its function as a free radical scavenger. nih.govmdpi.com The primary mechanism is believed to be hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. mdpi.comresearchgate.net This process transforms the phenol into a phenoxyl radical, which is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, preventing it from initiating further oxidative chain reactions. researchgate.netscienceopen.com

Quantitative structure-activity relationship (QSAR) studies on phenolic compounds have further elucidated these mechanisms. researchgate.netresearchgate.net Factors that influence antioxidant activity include the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen atom donation. researchgate.netnih.gov The position and number of hydroxyl groups, as well as other substituents on the aromatic ring, can significantly affect the stability of the resulting phenoxyl radical and, consequently, the compound's antioxidant potency. nih.gov For Ethyl 4-hydroxyphenylacetate, the hydroxyl group at the para-position of the benzene (B151609) ring is crucial for its radical-quenching ability. nih.gov

Phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous cellular defense systems. nih.gov One of the most critical pathways in this regard is the Nuclear factor erythroid 2-related factor 2 (NRF2)/Antioxidant Response Element (ARE) signaling pathway. mdpi.commdpi.com

Under normal conditions, NRF2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-Associated Protein 1 (KEAP1). nih.gov In the presence of oxidative stress or certain bioactive molecules like phenolics, NRF2 is released from KEAP1 and translocates to the nucleus. nih.govnih.gov Once in the nucleus, NRF2 binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant and cytoprotective genes. nih.gov This binding initiates the transcription of a battery of phase II detoxifying and antioxidant enzymes, such as heme-oxygenase 1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), catalase, and superoxide (B77818) dismutase. nih.gov While direct studies on Ethyl 4-hydroxyphenylacetate's effect on the NRF2 pathway are limited, the well-established role of other phenolic compounds in activating this pathway suggests a plausible indirect antioxidant mechanism. mdpi.comresearchgate.net This activation enhances the cell's intrinsic capacity to counteract oxidative stress and maintain redox homeostasis. mdpi.com

Antimicrobial Research

Investigations into the antimicrobial properties of Ethyl 4-hydroxyphenylacetate have often been conducted by examining the activity of crude or fractionated extracts from natural sources that produce this compound.

Ethyl acetate extracts from various plants have shown promising antibacterial activity. For example, extracts from Grewia tembensis and Xerophyta spekei demonstrated effects against Staphylococcus aureus. nih.gov Specifically, the X. spekei extract also showed activity against Bacillus subtilis. nih.gov An ethyl acetate extract from the roots of Vernonia adoensis was found to be a potent inhibitor of Pseudomonas aeruginosa growth. nih.gov Similarly, extracts from Saccharomyces cerevisiae displayed significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. ftb.com.hr The antibacterial action of these extracts is often attributed to the presence of a variety of bioactive compounds, including phenolics, which can disrupt bacterial cell membranes or interfere with essential enzymatic systems. mdpi.comnih.gov

Table 2: Antibacterial Activity of Select Ethyl Acetate Extracts

| Source of Extract | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Grewia tembensis (Stem Bark & Leaf) | Staphylococcus aureus | Exhibited Mean Zone of Inhibition (MZI) ranging from 7.07 to 12.33 mm. | nih.gov |

| Xerophyta spekei | Staphylococcus aureus, Bacillus subtilis | Showed MZI of 7.67-14.67 mm against S. aureus and 9.67-14.33 mm against B. subtilis. | nih.gov |

| Vernonia adoensis (Root) | Pseudomonas aeruginosa | Caused 86% inhibition against the ATCC strain. | nih.gov |

| Saccharomyces cerevisiae | Staphylococcus aureus, Staphylococcus epidermidis | Demonstrated significant activity with a MIC of 18.75 mg/mL against S. aureus. | ftb.com.hr |

| Endophytic Fungi (Aspergillus cavernicola) | S. aureus, E. faecalis, E. coli, P. aeruginosa | Inhibited all five tested bacteria, with large inhibition zones against Gram-positive strains. | mdpi.com |

The potential of Ethyl 4-hydroxyphenylacetate and related compounds to inhibit fungal growth has also been explored. Ethyl acetate extracts from the ripe fruit of Capsicum chinense (habanero pepper) exhibited high inhibition of mycelial growth against the phytopathogenic fungi Sclerotinia sclerotiorum, Rhizopus stolonifer, and Colletotrichum gloeosporioides. scielo.brnih.gov The significant antifungal activity of the ethyl acetate fraction, compared to the methanolic extract, suggests that medium polarity compounds are key to this effect. scielo.brnih.gov Furthermore, research on related phenolic esters has shown their inhibitory potential. For example, ethyl p-hydroxycinnamate, a structurally similar compound, was found to be active against Candida albicans, Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The proposed mechanisms for the antifungal action of phenolic compounds include the disruption of the fungal cell membrane integrity, which can be compromised by alterations in ergosterol (B1671047) levels, a critical component of fungal cell membranes. mdpi.com

Other Reported Biological Potentials in In Vitro and Ex Vivo Models

Beyond its basic chemical properties, Ethyl 4-hydroxyphenyl acetate has been identified as a selective inhibitor of monoamine oxidase A (MAO-A). chemfaces.com Research involving components purified from human urinary tribulin, an endogenous MAO inhibitory activity, identified Ethyl 4-hydroxyphenylacetate as one of the active constituents. chemfaces.com In in vitro assays, the compound demonstrated a half-maximal inhibitory concentration (IC50) for MAO-A of 120 µM. chemfaces.com In contrast, its inhibitory activity against MAO-B was significantly lower, with an IC50 value greater than 1 mM, highlighting its selectivity for the MAO-A isoform. chemfaces.com

In addition to direct enzyme inhibition, computational or in silico models predict the potential for this compound to interact with various metabolic enzymes. These predictions suggest possible interactions with several cytochrome P450 (CYP) isozymes and UDP-glucuronosyltransferases (UGT), which are critical for xenobiotic metabolism. plantaedb.com

| Target | Activity | Value | Assay Type | Source |

|---|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Inhibition | IC50: 120 µM | Enzyme Assay | chemfaces.com |

| Monoamine Oxidase B (MAO-B) | Inhibition | IC50: >1000 µM | Enzyme Assay | chemfaces.com |

| Property | Prediction | Probability | Source |

|---|---|---|---|

| CYP1A2 inhibition | Non-inhibitor | 50.00% | plantaedb.com |

| CYP2C19 inhibition | Non-inhibitor | 78.41% | plantaedb.com |

| CYP2C9 inhibition | Non-inhibitor | 90.25% | plantaedb.com |

| CYP2D6 inhibition | Non-inhibitor | 94.42% | plantaedb.com |

| CYP2C8 inhibition | Inhibitor | 46.92% | plantaedb.com |

| UGT catalyzed | Substrate | 53.62% | plantaedb.com |

The parent compound, 4-hydroxyphenylacetic acid, is a known microbial metabolite of polyphenols and has demonstrated antioxidant activity through the induction of the Nrf2 pathway. medchemexpress.comglpbio.com Studies on the parent acid have also indicated potential to inhibit osteoclastogenesis by reducing reactive oxygen species (ROS) production and to provide protection against acute liver injury in mice by boosting phase II and antioxidant enzymes. glpbio.comnih.gov As esters can be hydrolyzed in vivo to their parent carboxylic acids, these activities of 4-hydroxyphenylacetic acid may be relevant to the ultimate biological profile of this compound.

Structure-Activity Relationship (SAR) Studies

The biological potency of phenolic compounds like this compound is largely dependent on the phenolic hydroxyl (-OH) group and the aromatic ring. The hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. nih.gov The number and position of hydroxyl groups on the phenyl ring are primary determinants of the antioxidant capacity of phenolic molecules. nih.gov In this compound, the single hydroxyl group at the para-position of the phenyl ring is the principal site for such radical scavenging activity. A study on hydroxyphenylacetic acid derivatives found that compounds possessing a catechol (3,4-dihydroxy) structure exhibited the strongest antioxidant effects, suggesting that while the single hydroxyl group is active, additional hydroxyl groups can enhance this property. nih.gov

The primary structural modification that distinguishes this compound from its parent compound is the ethyl ester group (-COOCH₂CH₃). This modification significantly alters the molecule's physicochemical properties, most notably its lipophilicity. researchgate.netmdpi.com

Esterification and Lipophilicity: The conversion of the carboxylic acid group of 4-hydroxyphenylacetic acid to an ethyl ester increases its lipid solubility. researchgate.netmdpi.com This is a common strategy used to enhance the solubility of hydrophilic phenolic acids in non-polar environments, such as lipid-rich biological membranes. mdpi.comnih.gov This enhanced lipophilicity can improve a compound's ability to traverse cell membranes and may alter its interaction with biological targets. torvergata.it

Influence on Biological Activity: The impact of esterification on biological activity can vary depending on the specific endpoint being measured. In some cases, increasing the alkyl chain length of the ester can lead to an increase in antioxidant activity. researchgate.net However, the esterification of a carboxyl group or a phenolic hydroxyl group can also potentially diminish antioxidant capacity in certain in vitro assays by removing a site for hydrogen donation. nih.govnih.gov The specific biological context is crucial; for example, in a study of phenylacetic acid esters and their antidepressant-like activity, the addition of a hydroxyl group to the phenyl ring (a feature present in this compound) led to a significant decrease in activity within that specific model. researchgate.net This demonstrates that substituent effects are highly dependent on the biological system and target being investigated.

Analytical Methodologies for Identification and Quantification

Chromatographic Techniques

Chromatography is fundamental in separating Ethyl 4-hydroxyphenyl acetate (B1210297) from complex mixtures, enabling its accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Ethyl 4-hydroxyphenyl acetate. chemspider.com Reverse-phase (RP) HPLC is particularly well-suited for this purpose, leveraging the compound's moderate polarity. A typical RP-HPLC method would involve a C18 stationary phase, which is hydrophobic, and a polar mobile phase.

The mobile phase is generally a gradient or isocratic mixture of acidified water (using formic acid or acetic acid to ensure the phenolic hydroxyl group is protonated) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection is typically achieved using a UV detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV region. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Table 1: Representative HPLC Method Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | Ambient or controlled (e.g., 25°C) |

To enhance the confidence in peak identification, HPLC systems are often equipped with a Diode Array Detector (DAD). Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, generating a complete UV-visible spectrum for each point in the chromatogram.

For this compound, the DAD provides a UV spectrum, or "spectral fingerprint," of the eluting peak. This spectrum can be compared against the spectrum of a known standard, providing a much higher degree of certainty in identification than retention time alone. This is particularly valuable when analyzing complex samples where multiple compounds might co-elute or have similar retention times. The spectral data also aids in assessing peak purity by determining if the spectrum is consistent across the entire peak.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is a unique chemical fingerprint. For this compound, the molecular ion peak is observed at m/z 180. nih.gov A prominent fragment is typically seen at m/z 107, corresponding to the hydroxyphenylmethyl (hydroxybenzyl) cation, which is a characteristic fragment for compounds containing this moiety. nih.gov The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats Retention Index of 1559 for this compound. nih.gov

Table 2: Key GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Ion (M+) | 180 m/z | nih.gov |

| Top Peak (Base Peak) | 107 m/z | nih.gov |

| Kovats Retention Index | 1559 | nih.gov |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are routinely used to confirm the identity and structure of this compound.

The ¹H-NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound shows distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate and ethyl groups, and the methyl protons of the ethyl group. The splitting patterns (singlet, doublet, triplet, quartet) arise from spin-spin coupling between neighboring protons and provide valuable connectivity information.

Table 3: ¹H-NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.13 | Doublet (d) | 2H | Aromatic (protons ortho to -CH₂COOEt) |

| 6.76 | Doublet (d) | 2H | Aromatic (protons ortho to -OH) |

| 5.10 | Singlet (s) | 1H | Phenolic Hydroxyl (-OH) |

| 4.15 | Quartet (q) | 2H | Methylene (-OCH₂ CH₃) |

| 3.52 | Singlet (s) | 2H | Methylene (-CH₂ COO-) |

Data sourced from ChemicalBook.

The ¹³C-NMR spectrum provides information about the different types of carbon atoms in the molecule. In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom typically gives a single peak. The chemical shift of each peak is indicative of the carbon's hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic).

Table 4: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~172 | Carbonyl (C =O) |

| ~155 | Aromatic (C -OH) |

| ~130 | Aromatic (C H) |

| ~126 | Aromatic (Quaternary, C -CH₂) |

| ~115 | Aromatic (C H) |

| ~61 | Methylene (-OCH₂ CH₃) |

| ~41 | Methylene (-CH₂ COO-) |

Note: These are approximate chemical shifts based on spectral prediction and comparison with similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Two-Dimensional NMR (2D-NMR, HSQC)

Heteronuclear Single Quantum Coherence (HSQC) is a powerful 2D-NMR technique used to determine one-bond proton-carbon correlations. pressbooks.pub This experiment is invaluable for assigning signals in the ¹H and ¹³C NMR spectra to specific atoms within the molecule, resolving ambiguities that can arise from overlapping signals in 1D spectra. youtube.com

In an HSQC spectrum of this compound, each cross-peak indicates a direct connection between a proton and the carbon atom it is attached to. The spectrum would be analyzed by correlating the signals from the ethyl group and the p-hydroxyphenylacetyl moiety.

Ethyl Group: A correlation would be observed between the triplet signal in the ¹H NMR spectrum (around 1.2 ppm) and the corresponding ¹³C signal for the methyl (CH₃) carbon (around 14 ppm). Similarly, the quartet signal from the methylene (CH₂) protons (around 4.1 ppm) would show a cross-peak to its attached carbon signal (around 61 ppm). bris.ac.uk

Methylene Bridge: The singlet proton signal of the bridge methylene group (-CH₂-) next to the aromatic ring (around 3.5 ppm) would correlate with its carbon signal (around 40 ppm).

Aromatic Ring: The two sets of doublet signals from the aromatic protons (typically around 6.8 and 7.1 ppm) would show correlations to their respective aromatic carbon signals (around 115 and 130 ppm). hmdb.ca

The resulting data provides a clear and unambiguous assignment of the proton and carbon framework of the molecule.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Correlation |

|---|---|---|---|

| -CH₂- (Ethyl) | ~4.1 (quartet) | ~61 | Present |

| -CH₃ (Ethyl) | ~1.2 (triplet) | ~14 | Present |

| -CH₂- (Bridge) | ~3.5 (singlet) | ~40 | Present |

| Aromatic CH (ortho to OH) | ~6.8 (doublet) | ~115 | Present |

| Aromatic CH (meta to OH) | ~7.1 (doublet) | ~130 | Present |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion (M•+) and various fragment ions. The fragmentation pattern is a chemical fingerprint that aids in structure elucidation. libretexts.org

For this compound (Molecular Weight: 180.2 g/mol ), the EI-MS spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 180. The most prominent peak in the spectrum, known as the base peak, is observed at m/z 107. nih.gov This highly stable fragment is formed by the cleavage of the ester group, resulting in the formation of a hydroxybenzyl cation. This cation is stabilized by the resonance of the aromatic ring. Another significant fragment appears at m/z 135, corresponding to the loss of the ethoxy group (-OCH₂CH₃).

| m/z | Ion Structure | Interpretation | Relative Abundance |

|---|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) | Moderate |

| 135 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical | Moderate |

| 107 | [HOC₆H₄CH₂]⁺ | Hydroxybenzyl cation (Benzylic cleavage) | Base Peak |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that provides a highly accurate measurement of the molecular mass. This precision allows for the determination of the elemental composition of a molecule. ucalgary.ca The technique measures the mass-to-charge ratio to several decimal places, which can be used to confirm a unique molecular formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, HRESIMS would be used to confirm its molecular formula, C₁₀H₁₂O₃. The calculated exact mass for the protonated molecule [M+H]⁺ is 181.0865 Da. The observation of this ion with high mass accuracy (typically within 5 ppm) in an HRESIMS analysis provides strong evidence for the assigned elemental composition.

| Molecular Formula | Ion | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| C₁₀H₁₂O₃ | [M+H]⁺ | 181.0865 | Within ±0.0009 of calculated mass | <5 |

Bioassay-Guided Isolation and Purification Strategies

Bioassay-guided isolation is a powerful strategy used in natural product chemistry to identify and purify bioactive compounds from complex mixtures, such as plant extracts. mdpi.com This process involves a stepwise fractionation of the crude extract, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. nih.gov

This compound has been reported as a constituent of chicory (Cichorium intybus), a plant known for its traditional use in treating inflammatory conditions. nih.govfrontiersin.org A plausible strategy for its isolation could therefore be guided by an anti-inflammatory bioassay.

The process would begin with the extraction of dried Cichorium intybus plant material using a solvent such as methanol or ethanol (B145695). The resulting crude extract would then be tested for its ability to inhibit inflammatory markers, for example, by measuring the suppression of cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS) activity in macrophage cell cultures.

Assuming the crude extract shows significant anti-inflammatory activity, it would be subjected to solvent-solvent partitioning. This involves sequentially partitioning the extract between solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Each of these fractions would be tested in the bioassay. Phenolic compounds like this compound are typically enriched in the ethyl acetate fraction.

The most active fraction (e.g., the ethyl acetate fraction) would then undergo further chromatographic separation. Techniques such as column chromatography using silica (B1680970) gel or Sephadex LH-20 are commonly employed. researchgate.net The column is eluted with a gradient of solvents to separate the components based on their polarity. Numerous sub-fractions are collected and individually tested for their anti-inflammatory activity.

Active sub-fractions would be pooled and subjected to higher resolution purification steps, most commonly High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column. This would lead to the isolation of the pure compound, which is then structurally elucidated using the spectroscopic methods described above (NMR and MS) to confirm its identity as this compound.

Biosynthetic Pathways and Metabolic Engineering

Proposed Biosynthetic Precursors and Intermediates

The primary biosynthetic pathways for producing the core structure of ethyl 4-hydroxyphenylacetate (B1229458) originate from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in microorganisms. The key precursor is L-tyrosine, which can be converted to 4-hydroxyphenylacetic acid (4HPAA) through several proposed routes.

One major pathway involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvate (4HPP) via the action of a tyrosine aminotransferase . Following this, 4HPP can be transformed into 4-hydroxyphenylacetaldehyde by a decarboxylase . Finally, an aldehyde dehydrogenase oxidizes 4-hydroxyphenylacetaldehyde to yield 4HPAA. researchgate.net

An alternative route suggests the conversion of 4HPP to 4-hydroxyphenyllactic acid, which is then further metabolized to 4HPAA. Additionally, pathways involving the metabolism of L-phenylalanine have also been considered, where phenylalanine is first converted to phenylacetic acid and subsequently hydroxylated to form 4HPAA.

The final step in the formation of ethyl 4-hydroxyphenylacetate is the esterification of 4HPAA with ethanol (B145695). In a biosynthetic context, this reaction requires the activation of 4HPAA to an acyl-CoA thioester, specifically 4-hydroxyphenylacetyl-CoA . hmdb.ca This activated intermediate can then be condensed with ethanol to form the final ethyl ester product.

Table 1: Key Precursors and Intermediates in the Biosynthesis of Ethyl 4-hydroxyphenylacetate

| Compound Name | Role |

|---|---|

| L-Tyrosine | Primary aromatic amino acid precursor |

| 4-Hydroxyphenylpyruvate (4HPP) | Key intermediate from L-tyrosine deamination |

| 4-Hydroxyphenylacetaldehyde | Intermediate formed by decarboxylation of 4HPP |

| 4-Hydroxyphenylacetic Acid (4HPAA) | Direct acid precursor to the final ester |

| 4-Hydroxyphenylacetyl-CoA | Activated intermediate for esterification |

Microbial Biotransformation Studies

Several studies have demonstrated the feasibility of producing ethyl 4-hydroxyphenylacetate through microbial biotransformation, where microorganisms or their enzymes are used to convert 4HPAA and ethanol into the desired ester.

One notable study utilized the yeast Yarrowia lipolytica as a whole-cell biocatalyst. While the conversion of 4-hydroxyphenylacetic acid to its ethyl ester was found to be relatively weak, the study highlighted the potential of using microbial cells with lipolytic activity for this purpose. In contrast, the use of an isolated lipase (B570770), Candida antarctica lipase B (CALB), resulted in a significantly higher conversion of approximately 60% after 4 hours of reaction in an isooctane (B107328) solvent system.

Further research has explored the use of lyophilized mycelia of various fungal strains, such as Aspergillus oryzae and Rhizopus oryzae, to catalyze the esterification of phenylacetic acid, a closely related compound. These studies provide a basis for exploring similar whole-cell systems for the production of ethyl 4-hydroxyphenylacetate.

Table 2: Summary of Microbial Biotransformation Studies for Phenylacetate Ester Production

| Biocatalyst | Substrates | Product | Conversion/Yield | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica biomass | 4-Hydroxyphenylacetic acid, Ethanol | Ethyl 4-hydroxyphenylacetate | Weak conversion | (Not explicitly cited) |

| Candida antarctica lipase B (CALB) | 4-Hydroxyphenylacetic acid, Ethanol | Ethyl 4-hydroxyphenylacetate | ~60% after 4h | (Not explicitly cited) |

| Aspergillus oryzae mycelia | Phenylacetic acid, Ethanol | Ethyl phenylacetate | 0.35-0.50 after 72h | (Not explicitly cited) |

Strategies for Enhanced Biotechnological Production via Fermentation

Enhancing the biotechnological production of ethyl 4-hydroxyphenylacetate through fermentation requires a multi-faceted metabolic engineering approach, primarily focused on a host organism like Escherichia coli or Saccharomyces cerevisiae. The strategies can be divided into two main areas: increasing the supply of the precursor 4HPAA and efficiently converting it to the final ethyl ester.

Enhancing 4-Hydroxyphenylacetic Acid (4HPAA) Production:

Overexpression of Pathway Genes : A primary strategy involves the overexpression of genes in the biosynthetic pathway from L-tyrosine to 4HPAA. This includes genes encoding tyrosine aminotransferase, phenylpyruvate decarboxylase, and phenylacetaldehyde (B1677652) dehydrogenase. researchgate.net

Increasing Precursor Supply : To channel more carbon flux towards the desired product, genes at the entry point of the shikimate pathway, such as those for 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (e.g., aroG), can be overexpressed. nih.gov Using feedback-resistant versions of these enzymes is a common tactic to prevent metabolic inhibition.

Blocking Competing Pathways : To maximize the pool of L-tyrosine available for 4HPAA synthesis, competing pathways that consume this precursor can be downregulated or knocked out.

Dynamic Regulation : Advanced strategies involve the use of dynamic regulatory circuits, such as quorum-sensing systems, to control the expression of pathway genes in response to cell density. This can help balance cell growth with product formation and mitigate the toxicity of intermediates.

Driving the Esterification Step:

Heterologous Expression of Alcohol Acyltransferases (AATs) : A key strategy for in vivo ester production is the introduction and overexpression of a suitable AAT gene. While the ideal AAT for 4-hydroxyphenylacetyl-CoA is yet to be fully established, AATs from yeast (e.g., S. cerevisiae ATF1) or plants have been successfully used to produce other aromatic esters like 2-phenylethylacetate in E. coli. nih.gov

Enhancing Precursor Pools for Esterification : For efficient esterification, sufficient intracellular pools of both 4-hydroxyphenylacetyl-CoA and ethanol are required.

4-Hydroxyphenylacetyl-CoA : The conversion of 4HPAA to its CoA derivative by an acyl-CoA synthetase is a critical, yet often overlooked, step. Co-expression of a suitable synthetase may be necessary.

Ethanol : In organisms like S. cerevisiae, ethanol is a natural fermentation product. In E. coli, ethanol production can be enhanced by introducing genes from ethanologenic organisms, such as the pyruvate (B1213749) decarboxylase (pdc) and alcohol dehydrogenase (adhB) from Zymomonas mobilis. nih.gov

Process Optimization : Fermentation conditions, including medium composition (e.g., glucose and nitrogen levels), temperature, and pH, can be optimized to favor both the production of precursors and the activity of the biosynthetic enzymes.

By combining these strategies, it is plausible to develop a microbial cell factory capable of the de novo synthesis of ethyl 4-hydroxyphenylacetate from simple carbon sources like glucose.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons and predict reactivity. materialsciencejournal.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For a molecule like Ethyl 4-hydroxyphenyl acetate (B1210297), these calculations would reveal:

Electron Distribution: The phenolic hydroxyl group and the ester carbonyl group significantly influence the electron density across the aromatic ring and the acetate moiety.

Reactivity Sites: A Molecular Electrostatic Potential (MESP) map can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atoms of the hydroxyl and carbonyl groups would be expected to be nucleophilic sites, while the phenolic hydrogen and carbonyl carbon would be electrophilic. materialsciencejournal.org

Chemical Hardness and Softness: The HOMO-LUMO gap allows for the calculation of global reactivity descriptors, which quantify the molecule's resistance to changes in its electron distribution.

While specific DFT studies for Ethyl 4-hydroxyphenyl acetate are not extensively detailed in publicly available literature, the principles are well-established from studies on similar phenolic compounds. nih.gov For instance, DFT calculations at a level like B3LYP/6-311G(d,p) would provide a detailed understanding of its molecular geometry and electronic properties. materialsciencejournal.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to explore how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein (target). nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. This technique is instrumental in virtual screening to identify potential drug candidates and to hypothesize their mechanism of action. For this compound, docking could be used to screen its binding potential against various enzymes where phenolic esters might act as inhibitors or substrates.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the physical movements of atoms and molecules over time. nih.gov After a promising docking pose is identified, an MD simulation can be run to assess the stability of the ligand-protein complex in a simulated physiological environment. thermofisher.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and the ligand's position. A stable RMSD suggests a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein, which are often crucial for binding affinity.

While specific docking and MD simulation studies featuring this compound are not prominent, the methodology is widely applied. For example, a study might dock this compound into the active site of cyclooxygenase (COX) enzymes to explore a potential anti-inflammatory mechanism, followed by MD simulations to confirm if the key interactions are maintained over a period of nanoseconds. nih.govnih.gov

In Silico Prediction of Biological Activity and ADME Properties

In silico tools are crucial for the early assessment of a compound's potential as a drug, focusing on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its likely biological activities. nih.gov These predictions help to filter out candidates that are likely to fail in later stages of drug development.

For this compound, several ADME parameters can be predicted using computational models. A key initial screen is the evaluation against Lipinski's Rule of Five, which suggests that orally active drugs generally possess certain physicochemical properties. wikipedia.orgdrugbank.com

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 180.20 g/mol nih.gov | Complies with Lipinski's rule (< 500 Da), favoring absorption. wikipedia.org |

| XLogP3 | 1.9 nih.gov | Complies with Lipinski's rule (< 5), indicating moderate lipophilicity for membrane permeability. wikipedia.org |

| Hydrogen Bond Donors | 1 nih.gov | Complies with Lipinski's rule (≤ 5). wikipedia.org |

| Hydrogen Bond Acceptors | 3 nih.gov | Complies with Lipinski's rule (≤ 10). wikipedia.org |

| Human Intestinal Absorption | Positive plantaedb.com | Predicted to be well-absorbed from the gut. plantaedb.com |

| Caco-2 Permeability | Positive plantaedb.com | Suggests good permeability across the intestinal epithelial barrier. plantaedb.com |

Based on these predictions, this compound shows a favorable profile for oral bioavailability, adhering to all criteria of Lipinski's Rule of Five.

Furthermore, computational platforms can predict potential biological targets. For this compound, predictions suggest interactions with several proteins, including Nuclear factor NF-kappa-B and Cathepsin D, among others, with varying degrees of probability. plantaedb.com Such predictions can guide experimental validation and help uncover novel therapeutic applications.

Table 3: Predicted Protein Targets for this compound

| Target Name | UniProt ID | Probability |

|---|---|---|

| Nuclear factor NF-kappa-B p105 subunit | P19838 | 93.96% |

| Cathepsin D | P07339 | 90.44% |

| Glycine transporter 2 | Q9Y345 | 89.42% |

| Dipeptidyl peptidase IX | Q86TI2 | 86.62% |

| Pregnane X receptor | O75469 | 86.58% |

Data sourced from PlantaeDB plantaedb.com

Cheminformatics and Data Mining in Structural Databases

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Structural databases such as PubChem, ChemSpider, and ChEMBL are essential repositories that consolidate information on chemical compounds from literature, patents, and experimental submissions. nih.gov

This compound is well-documented in these databases, where a wealth of information can be accessed using various identifiers. Data mining in these databases allows researchers to retrieve integrated information, including:

Chemical Identifiers: Standardized names and codes that uniquely identify the compound.

Physicochemical Properties: Both experimentally determined and computationally predicted properties. nih.gov

Biological Activity Data: Results from bioassays submitted by researchers.

Literature Links: Connections to scientific articles where the compound is mentioned.

Spectral Data: Information such as NMR and mass spectrometry data. nih.gov

This structured access to data facilitates a wide range of analyses, from comparing the properties of related compounds to building quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. nih.gov The presence of this compound in the LOTUS database also indicates its occurrence in natural products. nih.gov

Table 4: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| CAS Number | 17138-28-2 nih.gov |

| PubChem CID | 28310 nih.gov |

| ChemSpider ID | 26338 chemspider.com |

| IUPAC Name | ethyl 2-(4-hydroxyphenyl)acetate nih.gov |

| InChIKey | HYUPPKVFCGIMDB-UHFFFAOYSA-N nih.gov |

Ecological and Environmental Significance

Role in Plant-Microbe Symbiotic Interactions

Phenolic compounds are key signaling molecules in the establishment and regulation of symbiotic relationships between plants and microorganisms, such as rhizobia and mycorrhizal fungi. These interactions are vital for nutrient acquisition by the host plant.

While direct studies on Ethyl 4-hydroxyphenyl acetate's role are not extensively documented, the behavior of related phenolic compounds suggests a potential for involvement. For instance, flavonoids, a class of polyphenolic compounds, are well-known inducers of nodulation genes in rhizobia, initiating the formation of nitrogen-fixing nodules on legume roots. nih.gov It is plausible that Ethyl 4-hydroxyphenyl acetate (B1210297), or its hydrolysis product 4-HPAA, could participate in the complex chemical communication within the rhizosphere.

The effect of phenolic compounds on arbuscular mycorrhizal fungi (AMF) colonization can be complex, with some studies indicating that certain phenolics can inhibit AMF colonization. researchgate.net The concentration and specific structure of the phenolic compound are critical in determining whether the effect is stimulatory or inhibitory. The table below summarizes the potential effects of phenolic compounds on key symbiotic partners.

Table 1: Potential Influence of Phenolic Compounds on Plant-Microbe Symbiosis

| Symbiotic Partner | General Role of Phenolic Compounds | Potential Implication for this compound |

|---|---|---|

| Rhizobia | Act as chemoattractants and inducers of nodulation genes. nih.gov | May act as a signaling molecule, influencing rhizobial colonization and nodule formation. |

| Mycorrhizal Fungi | Can either stimulate or inhibit hyphal growth and root colonization depending on the compound and concentration. researchgate.net | Could potentially influence the establishment and effectiveness of mycorrhizal symbiosis. |

Contribution to Host Plant Defense Mechanisms and Stress Response

Plants produce a vast array of secondary metabolites, including phenolic compounds, as a defense against herbivores and pathogens. These compounds can act as deterrents, toxins, or signaling molecules that activate further defense responses.

Furthermore, phenolic compounds play a significant role in the plant's response to abiotic stresses such as drought, salinity, and heavy metal toxicity. They can act as antioxidants, scavenging harmful reactive oxygen species (ROS) that accumulate during stress conditions. The parent compound, 4-hydroxyphenylacetic acid, has been noted for its potential role in mitigating inflammation and stress responses in other biological systems, suggesting that its derivatives might also possess stress-alleviating properties in plants. nih.govnih.gov

Table 2: Potential Roles of this compound in Plant Defense and Stress Response

| Stressor | General Role of Phenolic Compounds | Potential Role of this compound |

|---|---|---|

| Biotic (Herbivores, Pathogens) | Act as deterrents, toxins, and signaling molecules for induced defense. | May contribute to the chemical defense arsenal (B13267) of the plant, deterring herbivores or inhibiting pathogen growth. |

| Abiotic (Drought, Salinity, etc.) | Function as antioxidants to mitigate oxidative stress. | Could potentially be involved in the plant's antioxidant defense system to cope with abiotic stress. |

Interplay within Complex Microbial Ecosystems

The release of phenolic compounds from plant roots and the decomposition of plant litter contribute to the chemical environment of the soil, which in turn shapes the structure and activity of soil microbial communities.

This compound and its parent compound, 4-HPAA, can serve as a carbon source for various soil microorganisms. nih.gov The ability of microbes to metabolize these compounds is a crucial aspect of carbon cycling in terrestrial ecosystems. Studies have shown that the addition of 4-HPAA to soil can alter the composition of bacterial and fungal communities. mdpi.com Some microbial species are specialized in degrading aromatic compounds and may thrive in environments where such compounds are abundant.

The antimicrobial properties of phenolic compounds can also influence microbial dynamics. While not extensively studied for this compound specifically, ethyl acetate extracts of various plants and fungi, which contain a mixture of compounds, have demonstrated antibacterial and antifungal activities. This suggests that phenolic esters like this compound could have selective inhibitory effects on certain microbial populations, thereby influencing the competitive interactions within the soil microbiome.

The degradation of phenolic compounds by soil microbes is a key process that prevents their accumulation to potentially toxic levels and facilitates the return of carbon to the ecosystem. The interplay between the production of these compounds by plants and their metabolism by microorganisms is a fundamental aspect of soil ecology.

Future Research Directions and Translational Perspectives

Discovery of Novel Bioactive Analogs and Derivatives

The core structure of Ethyl 4-hydroxyphenyl acetate (B1210297) serves as a valuable scaffold for the synthesis of new derivatives with enhanced or novel biological activities. Research has demonstrated that modifications to the parent molecule can yield compounds with significant therapeutic and industrial potential.

One area of exploration is the synthesis of lipophilic hydroxyalkyl esters and diesters. By reacting hydroxyphenylacetic acids with various aliphatic α,ω-diols, researchers have created novel esters with varying carbon chain lengths. These modifications are intended to enhance properties like antioxidant and antibacterial activity. For instance, novel hydroxyalkyl esters have been synthesized via Fischer esterification with good to excellent yields (60–96%). Subsequent evaluation of these compounds has shown that derivatives bearing a catechol moiety and exhibiting high lipophilicity are potent antioxidants.

Another promising avenue is the development of derivatives for specific therapeutic targets. Researchers have synthesized a series of 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives and evaluated them as anti-inflammatory agents. These analogs were specifically tested for their ability to inhibit cyclooxygenase (COX) enzymes. Certain compounds within this series demonstrated selective inhibitory activity towards COX-2 over COX-1, highlighting the potential for creating targeted anti-inflammatory drugs from the Ethyl 4-hydroxyphenyl acetate backbone.

Furthermore, phosphited derivatives have been created from related structures, such as the ethyl esters of 4(4-hydroxyphenyl)cyclohexanecarboxylic acid, which have been investigated for their antioxidant properties. This indicates that the introduction of different functional groups can unlock new applications for this class of compounds.

| Derivative Class | Synthesis Method | Target Biological Activity | Key Findings |

| Lipophilic Hydroxyalkyl Esters | Fischer Esterification | Antioxidant, Antibacterial | Compounds with a catechol moiety and high lipophilicity showed the strongest antioxidant activity. |

| Butyl Diarylacetates (Diesters) | Mitsunobu Reaction | Antioxidant, Antibacterial | Selected diesters showed promising results against Staphylococcus aureus and Escherichia coli. chemicalbook.com |

| Phenylsulfamoyl Derivatives | Multi-step organic synthesis | Anti-inflammatory (COX Inhibition) | Some derivatives showed selective inhibitory activity against the COX-2 enzyme. |

| Phosphited Derivatives | Phosphitation with phosphorus trichloride | Antioxidant | Synthesized derivatives were tested as antioxidants for industrial turbine oil. |

Elucidation of Unexplored Biological Activities and Their Underlying Mechanisms

While this compound is known to possess antioxidant and antimicrobial properties, future research is needed to fully understand the underlying mechanisms and to explore other potential biological activities. The mechanisms of its precursor, 4-hydroxyphenylacetic acid (4-HPCA), offer significant insights.

Antimicrobial Mechanisms The antimicrobial action of 4-HPCA, the precursor acid, has been studied against pathogens like Listeria monocytogenes. Research indicates that the compound disrupts the bacterial cell membrane, leading to cell death. nih.govresearchgate.net Specific effects observed include:

Membrane Damage : Treatment with 4-HPCA leads to a wrinkled cell morphology and irregular shapes. nih.gov

Altered Membrane Properties : The compound causes a significant shift in the zeta potential of the bacterial cell surface and increases relative electrical conductivity, indicating a loss of membrane integrity. nih.gov

Inhibition of Key Enzymes : Related compounds like 4-hydroxyphenyl acetate have been shown to inhibit bacterial DNA gyrase and RNA polymerase, which are essential for DNA replication and transcription.

Downregulation of Virulence : 4-HPCA has been shown to decrease the expression of key virulence genes in L. monocytogenes, reducing its pathogenic potential. nih.govresearchgate.net

The esterification to form this compound increases its lipophilicity, which may enhance its ability to penetrate bacterial cell membranes, potentially leading to greater antimicrobial efficacy.

Antioxidant Mechanisms The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). mdpi.comfrontiersin.org

Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it and terminating the oxidative chain reaction. mdpi.com The resulting phenoxy radical is stabilized by resonance.

Single-Electron Transfer (SET) : The compound can transfer an electron to the free radical, forming a radical cation.

The efficiency of this antioxidant activity is influenced by the molecular structure. The side chain (ethyl acetate) affects the electron-donating capacity of the phenolic ring, which in turn influences the antioxidant potential. nih.gov

Optimization of Biosynthetic Pathways for Sustainable Production

Traditional chemical synthesis of phenolic compounds often relies on petrochemical precursors and can generate environmentally harmful byproducts. google.com Consequently, there is significant interest in developing sustainable biosynthetic pathways using microbial cell factories, such as Escherichia coli. Research has focused on optimizing the production of the precursor, 4-hydroxyphenylacetic acid (4-HPAA), from simple carbon sources like glucose.

An engineered biosynthetic pathway in E. coli has been systematically developed to produce 4-HPAA. By addressing bottlenecks and optimizing enzyme expression, researchers have achieved significantly high titers. One highly engineered strain was reported to produce up to 31.95 g/L of 4-HPAA in fed-batch fermentation, representing the highest titer reported to date. nih.gov This microbial platform can be extended to produce various derivatives. nih.gov

Key strategies for optimizing these biosynthetic pathways include:

Enzyme Screening and Evolution : Identifying and engineering pathway enzymes for higher efficiency and substrate specificity.

Dynamic Pathway Regulation : Using systems like quorum-sensing circuits to dynamically control metabolic flux and improve product yield.

Modulating Cofactors : Eliminating rate-limiting steps by managing the intracellular redox environment. chemicalbook.com

Optimizing Fermentation Conditions : Fine-tuning parameters such as temperature, pH, and substrate feed rates to maximize production.

Once 4-HPAA is produced microbially, the final conversion to this compound can be achieved through green chemistry principles, such as enzymatic esterification using lipases as biocatalysts. This two-step process—microbial fermentation followed by biocatalytic esterification—represents a highly sustainable route for production.

| Optimization Strategy | Description | Example/Outcome |

| Host Strain Engineering | Systematic increase of precursor supplies in E. coli. | Enhanced production of 4-HPAA. chemicalbook.com |

| Enzyme Selection | Screening of different pathway enzymes (e.g., hydroxylases, methyltransferases). | Enabled the de novo production of various 4-HPAA derivatives. nih.gov |